molecular formula C14H24O2 B12656179 Butyric acid, 2-bornyl ester CAS No. 85551-27-5

Butyric acid, 2-bornyl ester

Cat. No.: B12656179
CAS No.: 85551-27-5
M. Wt: 224.34 g/mol
InChI Key: VIPNQHBVIDJXJE-MISXGVKJSA-N
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Description

Butyric acid, 2-bornyl ester (C₁₄H₂₂O₂) is an ester derivative of butyric acid, where the hydroxyl group of the carboxylic acid is replaced by a 2-bornyl alcohol moiety. Structurally, it is characterized as rel-(1R,2S,4R)-1,7,7-trimethyl bicyclo[2.2.1]heptan-2-yl butanoate or 1,7,7-trimethylnorbornan-2-yl butanoate . The bornyl group, a bicyclic monoterpene derived from camphene, imparts unique steric and electronic properties to this ester.

Properties

CAS No.

85551-27-5

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] butanoate

InChI

InChI=1S/C14H24O2/c1-5-6-12(15)16-11-9-10-7-8-14(11,4)13(10,2)3/h10-11H,5-9H2,1-4H3/t10-,11+,14+/m0/s1

InChI Key

VIPNQHBVIDJXJE-MISXGVKJSA-N

Isomeric SMILES

CCCC(=O)O[C@@H]1C[C@@H]2CC[C@]1(C2(C)C)C

Canonical SMILES

CCCC(=O)OC1CC2CCC1(C2(C)C)C

density

0.981-0.991

physical_description

Colourless liquid;  Herbaceous aroma

solubility

Soluble in oils;  Slightly soluble in water
Soluble (in ethanol)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl butyrate is typically synthesized through the esterification of borneol with butyric acid. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

Borneol+Butyric AcidAcid CatalystBornyl Butyrate+Water\text{Borneol} + \text{Butyric Acid} \xrightarrow{\text{Acid Catalyst}} \text{Bornyl Butyrate} + \text{Water} Borneol+Butyric AcidAcid Catalyst​Bornyl Butyrate+Water

Industrial Production Methods: In industrial settings, the production of bornyl butyrate often involves the use of continuous flow reactors to optimize yield and efficiency. Enzymatic catalysis using lipases has also been explored as a greener alternative to traditional acid catalysis, offering milder reaction conditions and higher selectivity .

Types of Reactions:

    Hydrolysis: Bornyl butyrate can undergo hydrolysis in the presence of water and an acid or base catalyst, yielding borneol and butyric acid.

    Oxidation: The borneol moiety in bornyl butyrate can be oxidized to camphor using oxidizing agents such as chromic acid or potassium permanganate.

    Reduction: Reduction of bornyl butyrate is less common but can be achieved using reducing agents like lithium aluminum hydride to yield borneol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, water, heat.

    Oxidation: Chromic acid, potassium permanganate, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

Major Products:

    Hydrolysis: Borneol and butyric acid.

    Oxidation: Camphor.

    Reduction: Borneol.

Scientific Research Applications

Bornyl butyrate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of bornyl butyrate involves its interaction with olfactory receptors, which are responsible for detecting its characteristic pine-like aroma. In biological systems, it may exert antimicrobial effects by disrupting microbial cell membranes, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Table 1: Comparative Properties of Butyric Acid Esters
Compound Solubility in Water Metabolic Stability* Key Applications
Butyric acid, 2-bornyl ester Low Moderate Fragrance, flavor
Cyclohexylcarboxylic acid ester Moderate High (2.5× vs. BA†) Enzyme inhibitors
Diethylene glycol derivatives High >2.5× increased Drug delivery
Butyric acid pentyl ester Low Not reported Transesterification
Butyric acid methyl ester Low Low Food industry

*Relative to unmodified butyric acid esters.
†BA = Butyric acid ester.

Key Findings :

  • Cyclohexane Linkers : Cyclohexylcarboxylic acid esters (e.g., compound 12) demonstrate 2.5-fold higher metabolic stability than butyric acid esters due to steric hindrance from the rigid cyclohexane structure, reducing enzymatic degradation .
  • Diethylene Glycol Moieties : Derivatives like compound 9 exhibit dramatically improved water solubility (up to 390-fold) and lower melting points, enhancing their pharmacokinetic profiles .
Alkyl Chain Modifications
  • Long-Chain Esters : Butyric acid tridecyl and pentadecyl esters are identified in canine anal sac secretions, suggesting chain length influences biological persistence and species-specific signaling .
  • Short-Chain Esters : Butyric acid methyl and ethyl esters are volatile, making them suitable for flavoring, but their rapid metabolism limits therapeutic utility .
Antimicrobial and Anti-Inflammatory Activity
  • Linolenic Acid Esters: Ethyl 9,12,15-octadecatrienoate, structurally analogous to butyric acid esters, shows anti-inflammatory effects comparable to linolenic acid .
  • Lyngbyoic Acid Derivatives: Esterification of butyric acid with larger alkyl groups (e.g., dodecanoic acid methyl ester) reduces antimicrobial efficacy, emphasizing the importance of chain length in quorum-sensing inhibition .

Industrial and Environmental Relevance

  • Transesterification : Butyric acid pentyl ester is used in biodiesel production due to its low volatility and compatibility with triglycerides .
  • Detection Methods : Argon detector systems show proportional sensitivity to butyric acid esters, aiding in chromatographic analysis .

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